1-tert-butyl 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate
Description
This compound is a piperidine-based dicarboxylate ester with a hydroxyl group at the 4-position and stereochemical configuration (2R,4R). It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of Smoothened inhibitors like PF-04449913 . Its molecular formula is C₁₂H₂₁NO₅ (MW: 259.3 g/mol), with CAS numbers 254882-06-9 () and 321744-25-6 (). The tert-butyl and methyl ester groups enhance steric protection and solubility, respectively, making it valuable for selective functionalization .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMVWSAJMIKMDY-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001142370 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-hydroxy-1,2-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321744-25-6 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-hydroxy-1,2-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321744-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-hydroxy-1,2-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound, also known as 1-O-tert-butyl 2-O-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate, is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The primary targets of this compound are therefore the antibodies and proteins that it is designed to link.
Mode of Action
The compound acts as a non-cleavable linker in the synthesis of ADCs. ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker. The compound also acts as an alkyl chain-based PROTAC linker. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein.
Biochemical Pathways
The compound plays a crucial role in the intracellular ubiquitin-proteasome system, which is exploited by PROTACs to selectively degrade target proteins. The exact biochemical pathways affected by this compound would depend on the specific antibodies and proteins it is designed to link.
Result of Action
The result of the compound’s action is the formation of ADCs or PROTACs that can selectively target and degrade specific proteins within the cell. This can have various molecular and cellular effects depending on the specific target proteins.
Biochemical Analysis
Biochemical Properties
1-tert-butyl 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate plays a crucial role in biochemical reactions, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). It interacts with enzymes and proteins involved in these processes, such as E3 ubiquitin ligases and target proteins in PROTACs. The nature of these interactions involves the formation of stable linkages that facilitate the targeted degradation of specific proteins.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the ubiquitin-proteasome system, leading to the selective degradation of target proteins. This compound can modulate cell function by altering the levels of specific proteins, thereby impacting cellular signaling and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in ADCs and PROTACs. It binds to both the antibody or E3 ligase and the target protein, facilitating the formation of a complex that leads to the targeted degradation of the protein. This process involves enzyme inhibition or activation and changes in gene expression, ultimately resulting in the desired therapeutic effect.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and degradation. It has been found to be relatively stable under standard storage conditions, with minimal degradation observed over extended periods. Long-term studies have shown that its effects on cellular function remain consistent, with no significant changes in activity or function over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and synthesis. It interacts with enzymes such as E3 ubiquitin ligases and other cofactors that facilitate the targeted degradation of proteins. This compound can influence metabolic flux and metabolite levels, contributing to its overall biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help in its localization and accumulation in specific cellular compartments, ensuring its effective function in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches specific compartments or organelles where it can exert its activity. Its localization can affect its function and activity, contributing to its overall biochemical properties.
Biological Activity
1-tert-butyl 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate, also known by its CAS number 321744-25-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name: 1-(tert-butyl) 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate
- Molecular Formula: C12H21NO5
- Molecular Weight: 259.3 g/mol
- Purity: 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems and exhibit effects on the central nervous system (CNS).
Potential Mechanisms:
- Neurotransmitter Modulation: The compound may influence the levels of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation and cognitive function.
- Inhibition of Enzymatic Activity: It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antidepressant-like Effects: Animal studies have shown that administration of this compound can lead to reductions in depressive behaviors, suggesting potential as an antidepressant agent.
- Cognitive Enhancement: There is evidence to suggest that it may enhance cognitive functions such as memory and learning.
- Neuroprotective Properties: The compound has demonstrated neuroprotective effects in models of neurodegeneration, indicating its potential for treating neurodegenerative diseases.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Reduction in depressive behaviors | |
| Cognitive Enhancement | Improved memory performance | |
| Neuroprotection | Protection against neurodegeneration |
Case Study 1: Antidepressant Activity
A study conducted on rodents assessed the antidepressant-like effects of this compound. Results indicated a significant decrease in immobility time during forced swim tests compared to control groups, suggesting its potential as a therapeutic option for depression.
Case Study 2: Neuroprotective Effects
In a neurotoxic model induced by oxidative stress, this compound exhibited protective effects on neuronal cells. The study highlighted a reduction in cell death and preservation of neuronal integrity when treated with the compound prior to exposure to neurotoxic agents.
Scientific Research Applications
Medicinal Chemistry
1-tert-butyl 2-methyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate has been studied for its potential in drug development:
- Anticancer Activity : Research indicates that derivatives of this compound can serve as effective linkers in antibody-drug conjugates (ADCs). ADCs leverage the targeting ability of antibodies to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues .
- Neuroprotective Effects : Some studies have suggested that compounds similar to this piperidine derivative exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Organic Synthesis
The compound is utilized in synthetic organic chemistry:
- Synthesis of Complex Molecules : It serves as a versatile intermediate in the synthesis of various biologically active compounds. Its functional groups allow for further derivatization, making it valuable in creating complex molecular architectures .
- Chiral Building Block : The chiral nature of the compound makes it an important building block for synthesizing other chiral molecules, which are crucial in pharmaceuticals and agrochemicals .
Data Table: Applications Overview
Case Study 1: Antibody-Drug Conjugates
In a study published by MedChemExpress, the use of this compound as a linker in ADCs demonstrated enhanced efficacy against specific cancer types while reducing systemic toxicity. The findings suggest that the compound's structural properties facilitate effective drug delivery systems .
Case Study 2: Neuroprotective Properties
Research conducted at a leading pharmaceutical institute explored the neuroprotective effects of piperidine derivatives, including this compound. The study indicated that these derivatives could mitigate oxidative stress and neuronal apoptosis, highlighting their potential in treating conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine vs. Pyrrolidine Ring Systems
The piperidine (6-membered ring) and pyrrolidine (5-membered ring) derivatives differ in ring strain, conformational flexibility, and steric effects.
Substituent Variations
Hydroxyl vs. Amino Groups
Replacing the hydroxyl group with an amino group alters hydrogen-bonding capacity and reactivity.
Key Insight: The amino group enables reductive amination or acylation, expanding utility in peptide synthesis .
Fluorinated Derivatives
Fluorination at the 4-position enhances metabolic stability and bioavailability.
| Compound | Substituent | Molecular Formula | Key Use |
|---|---|---|---|
| (2R,4R)-4-fluoropyrrolidine () | -F | C₁₁H₁₈FNO₄ | PET imaging precursors |
| (2R,4R)-4-(difluoromethoxy)pyrrolidine () | -OCHF₂ | C₁₂H₁₈ClF₂NO₅ | Radiolabeled probes |
Key Insight : Fluorinated analogs are critical in developing ¹⁸F-labeled tracers for clinical imaging .
Stereochemical Considerations
Diastereomers exhibit distinct pharmacological properties. For example:
Preparation Methods
Cyclization to Piperidine Core
The γ-keto ester undergoes cyclization under reductive conditions, often employing hydrogenation with Raney nickel or palladium catalysts. For example, hydrogenating 2-carbonyl-4-hydroxy-5-cyanopentanoic acid ethyl ester in ethanol with Raney nickel produces 4-hydroxypiperidine-2-carboxylic acid ethyl ester.
Key Considerations :
- Stereochemical control during cyclization remains a challenge.
- The hydroxyl group at C4 may require protection (e.g., as a tert-butyldimethylsilyl ether) to prevent undesired side reactions.
Achieving the (2R,4R) configuration necessitates enantioselective synthesis or resolution. A widely cited method involves diastereomeric salt formation with chiral resolving agents, such as L-tartaric acid.
Resolution of trans-4-Hydroxypiperidine-2-Carboxylic Acid Ethyl Ester
Trans-4-hydroxypiperidine-2-carboxylic acid ethyl ester, synthesized via cyclization, is treated with L-tartaric acid in ethanol. The resulting diastereomeric salts exhibit differential solubility, enabling separation via crystallization.
Optimized Parameters :
Esterification and Protection
The resolved (2R,4R)-4-hydroxypiperidine-2-carboxylic acid undergoes sequential esterification:
- Methyl Ester Formation : Treatment with methanol under acidic conditions (e.g., HCl gas) yields the methyl ester.
- tert-Butyl Protection : Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP) introduces the tert-butyl carbamate group at the piperidine nitrogen.
Challenges :
- Competing reactions at the hydroxyl group require careful protecting group selection.
- Boc protection typically proceeds in dichloromethane or THF with triethylamine as a base.
Alternative Route: Nitrile Hydrolysis and Sequential Esterification
A patent by CN108047125A outlines a pathway involving nitrile hydrolysis followed by esterification, adaptable to the target compound:
Hydrolysis of 4-Hydroxy-2-Cyanopiperidine
4-Hydroxy-2-cyanopiperidine, synthesized via cyanoethylation of a γ-keto ester, undergoes acidic hydrolysis (6M HCl, reflux) to yield 4-hydroxypiperidine-2-carboxylic acid.
Dual Esterification Strategy
The carboxylic acid is esterified sequentially:
- Methyl Ester : Reaction with methanol and thionyl chloride.
- tert-Butyl Ester : Boc protection using Boc anhydride and DMAP.
Yield Considerations :
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Stereochemical Control | Scalability |
|---|---|---|---|---|
| Grignard Cyclization | Cyclization, Resolution | 24–45 | Moderate | High |
| Nitrile Hydrolysis | Hydrolysis, Esterification | 70–85 | Low | Moderate |
| Chiral Resolution | Salt Formation, Protection | 45–50 | High | Low |
Insights :
- The Grignard route offers scalability but struggles with stereochemical purity.
- Chiral resolution ensures high enantiomeric excess but at the cost of yield.
Protection Group Strategies
Hydroxyl Group Protection
Carbamate vs. Ester Stability
- Boc groups are stable under basic conditions but cleaved by acids, necessitating careful sequencing of reactions.
Industrial Considerations
Large-scale synthesis prioritizes cost-effective reagents and minimal purification steps. The Grignard approach, despite lower stereoselectivity, is favored for its use of commodity chemicals (e.g., diethyl oxalate, Mg). Conversely, chiral resolution, while precise, incurs higher costs due to resolving agents and multiple crystallizations.
Emerging Methodologies
Enzymatic Desymmetrization
Recent advances propose using lipases or esterases to selectively hydrolyze one ester group in a prochiral diester precursor, though this remains untested for the target compound.
Asymmetric Catalysis
Chiral Lewis acid catalysts (e.g., BINOL-derived complexes) could enable enantioselective cyclization, bypassing resolution steps.
Q & A
Q. Table 1: Representative Synthetic Steps
| Step | Reaction Type | Key Conditions | Purpose |
|---|---|---|---|
| 1 | Protection | Boc-anhydride, base | N-protection |
| 2 | Mesylation | Mesyl chloride, base | Activate hydroxyl for substitution |
| 3 | Azide Displacement | NaN₃, polar solvent (DMF) | Introduce azide intermediate |
| 4 | Reduction | H₂/Pd or Staudinger conditions | Convert azide to amine |
Basic: Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Coupling constants (e.g., ) between protons on C2 and C4 confirm relative stereochemistry. For example, axial-equatorial coupling in piperidine derivatives typically ranges from 2–4 Hz .
- X-ray Crystallography : Definitive absolute configuration determination, as demonstrated for structurally similar pyrrolidine derivatives .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity (>98% by LC-MS) .
- Chiral HPLC : Resolves enantiomeric impurities using columns like Chiralpak IA/IB .
Advanced: How can competing reaction pathways during cyclization steps (e.g., Dieckmann cyclization) be minimized to improve yields?
Methodological Answer:
Competing pathways (e.g., oligomerization or alternative ring sizes) are mitigated by:
- Optimizing reaction temperature : Lower temperatures favor intramolecular cyclization over intermolecular side reactions .
- Controlling steric bulk : Bulky groups (e.g., tert-butyl) on the nitrogen disfavor undesired transition states .
- Base selection : Strong, non-nucleophilic bases (e.g., LDA) enhance enolate formation without competing nucleophilic attack .
Example : In Dieckmann cyclization to form piperidine rings, yields improved from 28% to 36% by adjusting stoichiometry and using anhydrous conditions .
Advanced: What strategies resolve diastereomeric mixtures when using this compound as a chiral building block?
Methodological Answer:
- Chiral Resolution : Use of chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) .
- Crystallization-Induced Diastereomer Transformation : Selective crystallization of one diastereomer from a mixture using solvent polarity gradients .
- Kinetic Control : Exploiting differences in reaction rates (e.g., azide displacement under SN2 conditions favors inversion, retaining configuration) .
Case Study : Starting with (2R,4S)- and (2R,4R)-diastereomers, separation via flash chromatography (silica gel, hexane/EtOAc) achieved >95% diastereomeric excess .
Basic: What are the typical protecting groups for hydroxyl and amine functionalities in derivatives of this compound?
Methodological Answer:
- Hydroxyl Protection :
- Amine Protection :
Q. Table 2: Protection/Deprotection Conditions
| Group | Protecting Reagent | Deprotection Method |
|---|---|---|
| -OH | Boc-anhydride | TFA in DCM |
| -NH₂ | Fmoc-Cl | 20% piperidine/DMF |
Advanced: How does introducing electron-withdrawing groups (EWGs) at C4 affect reactivity in subsequent reactions?
Methodological Answer:
EWGs (e.g., fluorine or nitro groups):
- Enhance electrophilicity : Facilitates nucleophilic substitutions (e.g., SN2 displacement of mesylates) .
- Modulate ring conformation : Fluorine’s electronegativity increases ring puckering, altering transition-state geometry in cycloadditions .
- Impact hydrogen bonding : Hydroxyl groups hydrogen-bond to carbonyls, stabilizing intermediates in acylations .
Example : Fluorine at C4 in (2R,4R)-4-fluoropiperidine derivatives increases reactivity in Suzuki-Miyaura couplings due to enhanced leaving-group ability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
